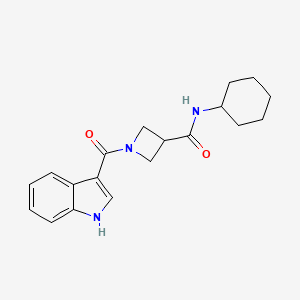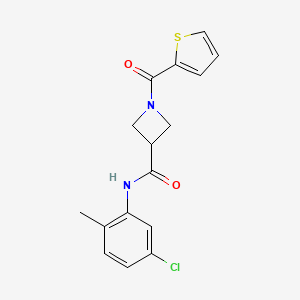
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as 5-chloro-2-methylphenyl-1-thiophene-2-carbonylazetidine-3-carboxamide, is a synthetic compound that has found applications in scientific research. It is a novel compound with potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research. It has been used in studies on the inhibition of human cancer cells, including those of the bladder, breast, and lung. It has also been used in studies on the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive function. In addition, it has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of antifungal and antibacterial agents.
Mecanismo De Acción
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of memory and cognitive function, and its inhibition is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.
Biochemical and Physiological Effects
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. As an inhibitor of the enzyme acetylcholinesterase, it has been shown to increase the levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, as it is a readily available and inexpensive compound. In addition, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in laboratory experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Furthermore, it is not easily metabolized by the body, making it difficult to study its effects in vivo.
Direcciones Futuras
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of potential applications and future directions. One potential future direction is the development of novel therapeutic agents based on this compound. Additionally, further research could be conducted on its effects on the regulation of memory and cognitive function, as well as its effects on the growth of human cancer cells. Finally, further research could be conducted on its antioxidant and antifungal/antibacterial properties, as well as its potential applications in the treatment of oxidative stress.
Métodos De Síntesis
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide with 2-thiophenecarbaldehyde to form a Schiff base, which is then reduced to the desired product using sodium borohydride. The reaction scheme is as follows:
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide + 2-thiophenecarbaldehyde → Schiff base
Schiff base + sodium borohydride → N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-4-5-12(17)7-13(10)18-15(20)11-8-19(9-11)16(21)14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHVSTYRLZXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
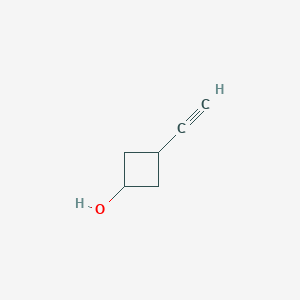
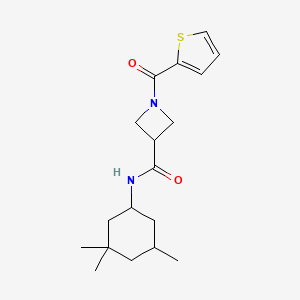
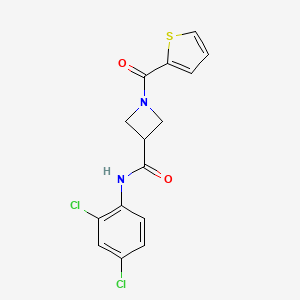
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
